1-[7-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one
Description
This compound belongs to the triazolothiadiazine class, characterized by a fused triazole-thiadiazine heterocyclic core. Its structure features a 4-methoxyphenyl group at position 3, a 3-nitrophenyl substituent at position 6, and an acetyl group at position 5.
Properties
IUPAC Name |
1-[5-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5S/c1-12(27)19-18(15-5-4-6-16(11-15)26(29)30)24(13(2)28)25-20(22-23-21(25)32-19)14-7-9-17(31-3)10-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLNSBABBGJBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization to form the triazolothiadiazine core . The reaction conditions often require the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[7-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert nitro groups to amines, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions can produce amine derivatives.
Scientific Research Applications
The compound 1-[7-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a complex heterocyclic structure that combines multiple functional groups and rings. It features a triazole and thiadiazine moiety, known for their diverse biological activities. The presence of acetyl, methoxy, and nitro substituents enhances its potential for various applications in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound has potential applications because it contains triazole and thiadiazine structures, known for exhibiting a wide range of biological activities.
-
Interaction studies Interaction studies are essential to understanding how this compound behaves in biological systems. Key areas of focus include:
- Protein Binding Assays Determining the compound's affinity for various protein targets.
- Cellular Uptake Mechanisms Investigating how the compound is absorbed and distributed within cells.
- Metabolic Fate Identifying the metabolites produced during the compound's breakdown.
- Pharmacokinetics and Pharmacodynamics Such studies are crucial for determining the pharmacokinetics and pharmacodynamics of the compound.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Acetyl-6-(p-tolyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadazine | Similar triazole-thiadiazine structure | Antimicrobial |
| 5-(p-Nitrophenyl)-7-acetyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadazine | Contains a nitro group | Anticancer |
| 6-Methoxy-7-acetyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadazine | Features a methoxy group | Anti-inflammatory |
These compounds highlight the diversity within this chemical class and underscore the unique combination of substituents present in the target compound that may confer distinct biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Cyclization Reactions Forming the triazole and thiadiazine rings through condensation and cyclization.
- Substituent Introduction Adding acetyl, methoxy, and nitro groups via electrophilic or nucleophilic substitution.
Mechanism of Action
The mechanism of action of 1-[7-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function . This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Reactivity and Bioactivity
- Compound 15a (): This triazolothiadiazine derivative features a 2-hydroxyphenyl and ethyl group. Its IR spectrum shows C=O (1666 cm⁻¹) and OH (3433 cm⁻¹) stretches, with a molecular ion peak at m/z 408 .
- Compound 6 (): A pyrrolo-thiazolo-pyrimidine fused with triazolothiadiazinone. The presence of a 4-methoxyphenyl group (as in the target compound) suggests shared solubility profiles due to the methoxy group’s lipophilic nature .
- (5Z)-2-(4-Methoxyphenyl)-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (): Shares the 3-nitrophenyl and 4-methoxyphenyl substituents with the target compound. The nitro group enhances dipole interactions, while the methoxy group improves membrane permeability .
Data Tables: Key Properties of Comparable Compounds
Research Findings and Implications
Electronic and Steric Effects
- The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiadiazine ring. This contrasts with 15a (), where a hydroxyl group donates electrons, reducing reactivity .
- The 4-methoxyphenyl substituent, common in the target compound and ’s (5Z)-derivative, improves solubility in polar aprotic solvents, as evidenced by similar compounds’ chromatographic behavior .
Predictive Modeling and Bioactivity
- Machine learning models (e.g., XGBoost in ) predict physicochemical properties (e.g., solubility, melting point) using structural descriptors. For the target compound, such models could estimate its critical temperature (RMSE: 9.091 K, R²: 0.928) .
- ChemGPS-NP () enables virtual screening of triazolothiadiazines by mapping chemical space, identifying analogs with similar bioavailability or toxicity profiles .
Biological Activity
1-[7-acetyl-3-(4-methoxyphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a complex organic compound belonging to the triazolothiadiazine class. This compound exhibits diverse biological activities and has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazine ring, along with various substituents such as acetyl, methoxy, and nitro groups. These structural elements contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O5S |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 896274-31-0 |
Biological Activities
Research indicates that compounds in the triazolothiadiazine family exhibit a wide range of biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects: In vitro studies have indicated that the compound can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
- Enzyme Inhibition: The compound has demonstrated inhibitory activity against several enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Anticancer Studies: A study published in PMC demonstrated that related triazolothiadiazine derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .
- Antimicrobial Activity: Another research article reported that derivatives of triazolothiadiazines showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- Enzyme Inhibition: A comparative study indicated that certain derivatives exhibited strong inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting their potential use in treating neurodegenerative diseases .
Q & A
Q. What are the key synthetic pathways for preparing triazolo-thiadiazine derivatives like this compound?
The synthesis typically involves multi-step reactions starting with 4-thioalkyl phenols or similar precursors. For example, diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one can react in the presence of sodium hydride in toluene to form intermediate pyrazole derivatives, which are cyclized with hydrazonoyl chlorides or thiols to yield the triazolo-thiadiazine core . Key steps include cyclocondensation and substituent introduction via nucleophilic substitution or cross-coupling reactions.
Q. Which spectroscopic methods are most reliable for structural characterization?
- Elemental analysis confirms molecular formula integrity.
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HMBC) resolves substituent positions and ring connectivity. For instance, the acetyl group at position 7 and nitrophenyl at position 6 can be distinguished via ¹³C NMR .
- X-ray crystallography (as in ) provides definitive confirmation of the fused triazolo-thiadiazine system and spatial arrangement of substituents .
Q. How do substituents (e.g., 4-methoxyphenyl, 3-nitrophenyl) influence solubility and reactivity?
The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO) due to its electron-donating methoxy group, while the 3-nitrophenyl substituent introduces steric hindrance and electron-withdrawing effects, affecting reactivity in nucleophilic substitutions . Solubility can be quantified via HPLC or UV-Vis in varying solvent systems.
Advanced Research Questions
Q. What experimental design strategies optimize yield in multi-step syntheses?
- Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) for yield optimization. For example, highlights the use of statistical modeling to optimize reaction parameters in flow chemistry .
- In-line monitoring (e.g., TLC, HPLC) ensures intermediate purity and minimizes side reactions during cyclization steps .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Comparative SAR studies : Compare analogs with systematic substituent variations (e.g., replacing 3-nitrophenyl with chlorophenyl) to isolate activity drivers. demonstrates how fluorophenyl substituents alter antimicrobial efficacy .
- Computational modeling : Use docking studies to assess binding affinity differences caused by nitro vs. methoxy groups in target enzymes .
Q. What are the challenges in synthesizing and characterizing salts of this compound?
- Counterion compatibility : Inorganic salts (e.g., sodium, potassium) require pH-controlled precipitation, while organic salts (e.g., with piperazine derivatives) need careful stoichiometric balancing to avoid by-products .
- Thermal stability : DSC/TGA analysis is critical for salts prone to decomposition during storage or biological testing .
Q. How can mechanistic insights into its biological activity (e.g., antimicrobial, anticancer) be validated experimentally?
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) quantify IC₅₀ values. For example, triazolo-thiadiazines often inhibit dihydrofolate reductase (DHFR), which can be tested via UV-based NADPH oxidation .
- Cellular uptake studies : Fluorescent labeling (e.g., with dansyl chloride) tracks intracellular accumulation in cancer cell lines .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Triazolo-Thiadiazine Derivatives
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Cyclization solvent | Ethanol or DMF | |
| Catalyst | K₂CO₃ or triethylamine | |
| Reaction time | 6–12 hours (room temperature to reflux) |
Q. Table 2: Spectral Data for Structural Confirmation
| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 7-Acetyl | 2.65 (s, 3H) | 195.2 (C=O) |
| 3-(4-Methoxyphenyl) | 3.85 (s, 3H, OCH₃) | 55.1 (OCH₃) |
| 6-(3-Nitrophenyl) | 8.20–8.50 (m, aromatic) | 148.5 (NO₂) |
Critical Considerations
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks to assess shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
